molecular formula C16H16N2O3S B3795245 2-{2-[4-(methylsulfonyl)phenyl]-1H-benzimidazol-1-yl}ethanol

2-{2-[4-(methylsulfonyl)phenyl]-1H-benzimidazol-1-yl}ethanol

Cat. No.: B3795245
M. Wt: 316.4 g/mol
InChI Key: JTHFSKCPGYPTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{2-[4-(methylsulfonyl)phenyl]-1H-benzimidazol-1-yl}ethanol” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to benzene and imidazole . The methylsulfonyl group attached to the phenyl ring is a common functional group in organic chemistry, known for its sulfonyl and methyl properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic bicyclic structure of benzimidazoles, with the added methylsulfonyl group on the phenyl ring .


Chemical Reactions Analysis

Benzimidazoles, in general, are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo electrophilic substitution . The presence of the methylsulfonyl group may influence the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzimidazoles are generally solid at room temperature and have a high melting point .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzimidazoles are used as antiparasitic drugs, where they bind to the parasite’s tubulin and inhibit microtubule formation .

Safety and Hazards

As with any chemical compound, handling “2-{2-[4-(methylsulfonyl)phenyl]-1H-benzimidazol-1-yl}ethanol” would require proper safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

Future Directions

The future directions for this compound would depend on its potential applications. Benzimidazoles have found use in a wide range of fields, from medicine to materials science . The introduction of a methylsulfonyl group could potentially alter the properties of the benzimidazole, opening up new avenues for research and application.

Properties

IUPAC Name

2-[2-(4-methylsulfonylphenyl)benzimidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-22(20,21)13-8-6-12(7-9-13)16-17-14-4-2-3-5-15(14)18(16)10-11-19/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHFSKCPGYPTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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